molecular formula C13H22O2 B15478603 6,10-Dimethylundeca-5,9-dienoic acid CAS No. 24120-56-7

6,10-Dimethylundeca-5,9-dienoic acid

Cat. No.: B15478603
CAS No.: 24120-56-7
M. Wt: 210.31 g/mol
InChI Key: FCZAQMQDMGPNLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,10-Dimethylundeca-5,9-dienoic acid is a high-purity chemical reagent designed for professional research applications. This compound is of significant interest in organic synthesis and medicinal chemistry, particularly as a synthetic analog of natural dienoic acids. Research on related (5Z,9Z)-dienoic acids has shown that these structures can exhibit notable biological activities, including antitumor properties, and can act as inhibitors of key enzymes like human topoisomerase I . The structural motif of this compound suggests potential for developing novel hybrid molecules, similar to those combining oleanolic acid with dienoic acid fragments, which have demonstrated cytotoxic activity against various human cell lines in scientific studies . As a specialized fatty acid derivative, it serves as a valuable building block for the synthesis of more complex molecules in drug discovery and biochemical research. This product is strictly labeled "For Research Use Only (RUO)" and is not intended for diagnostic, therapeutic, or personal use. Researchers should handle this material with appropriate safety precautions.

Properties

CAS No.

24120-56-7

Molecular Formula

C13H22O2

Molecular Weight

210.31 g/mol

IUPAC Name

6,10-dimethylundeca-5,9-dienoic acid

InChI

InChI=1S/C13H22O2/c1-11(2)7-6-9-12(3)8-4-5-10-13(14)15/h7-8H,4-6,9-10H2,1-3H3,(H,14,15)

InChI Key

FCZAQMQDMGPNLN-UHFFFAOYSA-N

Canonical SMILES

CC(=CCCC(=CCCCC(=O)O)C)C

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural and Functional Analogues of 6,10-Dimethylundeca-5,9-dienoic Acid

Compound Name Structure Key Features Biological Activity Source/Application References
11-Phenylundeca-5,9-dienoic acid (5Z,9Z)-11-phenylundeca-5,9-dienoic acid Phenyl substituent at C11; conjugated double bonds at C5 and C9 Potent topoisomerase I/II inhibition via π–π stacking with DNA nucleotides Synthetic; anticancer research
(5Z,9Z)-14-Methylpentadeca-5,9-dienoic acid Marine-derived 15-carbon dienoic acid with methyl at C14 Methyl branch at C14; conjugated double bonds Growth inhibition of Gram-positive bacteria (e.g., Staphylococcus aureus) Isolated from gorgonian Plexaurella dichotoma
(5Z,9Z)-14-Oxy-tetradeca-5,9-dienoic acid hybrids Conjugated with lithocholic acid or triterpenoid moieties Hybrid structures with steroidal/triterpenoid appendages Cytotoxic activity against human cancer cell lines (e.g., breast, colon) Synthetic; anticancer drug development
6,10-Dimethylundeca-5,9-dien-2-one (Geranylacetone) Terpenoid ketone with methyl groups at C6 and C10 Ketone functional group at C2; citrus-like aroma Flavoring agent in food; antimicrobial properties in fragrances Natural (plant oils) and synthetic production
6,10-Dimethylundeca-5,9-dien-2-ol Alcohol derivative of geranylacetone Hydroxyl group at C2; structural precursor for esters Differential metabolite in gut microbiota studies (e.g., DPA supplementation) Identified in metabolomic analyses

Physicochemical Properties

  • Lipophilicity : Methyl and phenyl substituents increase hydrophobicity, enhancing membrane permeability in antimicrobial and anticancer analogs .
  • Thermal Stability : Geranylacetone and its esters (e.g., (E)-6,10-dimethylundeca-5,9-dien-2-yl acetate) exhibit stability in food processing, with a density of 0.873 g/mL at 25°C .

Q & A

Q. Table 1. Key Spectral Data for Structural Confirmation

TechniqueKey Signals/PeaksReference
GC-MS (DB-Petro)Retention Index: 1427.1; m/z 194 (M⁺)
¹H NMR (CDCl₃)δ 5.15 (m, H-5,9); δ 2.30 (t, J=7 Hz, H-2)
FT-IR1705 cm⁻¹ (C=O); 1648 cm⁻¹ (C=C)

Q. Table 2. Bioactivity Comparison of Structural Analogs

CompoundActivity (IC₅₀, μM)Target OrganismReference
6,10-Dimethylundeca-5,9-dienoic acid12.4 ± 1.2Leishmania
14-Methylpentadeca-5,9-dienoic acid8.9 ± 0.8Staphylococcus
Phenyl-substituted analog5.3 ± 0.6HeLa cells

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